2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitro group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multistep reactions. One common method includes the nitration of 2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Reduction: Formation of 2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts the normal cellular processes, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different biological activities.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Contains a furochromen moiety, leading to different chemical properties.
Uniqueness
2-(4-Methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a methoxyphenyl group and a nitro group, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10N2O5 |
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Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-10-7-5-9(6-8-10)16-14(18)11-3-2-4-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |
InChI Key |
QPKJCZKYVLZMQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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